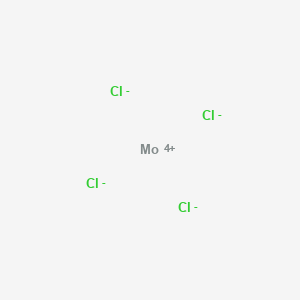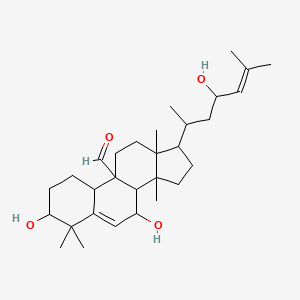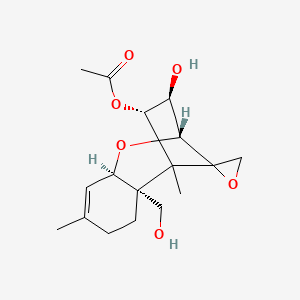
Dodecaethylene Glycol Monomethyl Ether
Vue d'ensemble
Description
Dodecaethylene Glycol Monomethyl Ether, also known as mPEG12-Alcohol, is a chemical compound with the molecular formula C25H52O13 and a molecular weight of 560.68 . It is a liquid at 20°C and is typically white or colorless to yellow to orange in appearance .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C25H52O13 . It has a molecular weight of 560.68 .Physical And Chemical Properties Analysis
This compound is a liquid at 20°C . . It has a refractive index of 1.46 . It is typically white or colorless to yellow to orange in appearance .Applications De Recherche Scientifique
Improving Flotation Recovery of Phosphate Ores
Dodecaethylene Glycol Monomethyl Ether, as part of a nonionic surfactant series, has been tested for its beneficial effects in the flotation of phosphate ores. The study focused on its combination with sodium oleate and dodecane as collectors, aiming to enhance froth characteristics and flotation recovery. The interaction between sodium oleate and nonionic surfactants like NP-4 showed a significant reduction in surface tension, indicating a synergistic effect that could improve the efficiency of phosphate ore flotation processes (Sis & Chander, 2003).
Drug Delivery Systems
Polyethylene Glycol Monomethyl Ether – co – Polycaprolactone (mPEG-co-PCL) copolymers have been synthesized and investigated for their potential in drug delivery systems. This research explored how the hydrophobic segment of the copolymer influences the loading and releasing capabilities for drugs like methotrexate, commonly used in cancer treatment. The findings suggest that adjusting the copolymer chain length can control drug release rates, making mPEG-co-PCL a promising candidate for delivering hydrophobic drugs (Piazza et al., 2018).
Bio-based Surfactants
A study on the synthesis of bio-based surfactants through the direct solvent-free etherification of glycerol with dodecanol presents a novel approach to producing environmentally friendly surfactants. This process, using heterogeneous interfacial acidic catalysts, achieved a significant conversion of dodecanol with high selectivity for alkylpolyglycerylether (AGEM), showcasing a potential path toward sustainable surfactant production (Fan et al., 2015).
Catalytic Oxidation
The catalytic oxidation of Polyethylene Glycol Dodecyl Ether to its corresponding carboxylic acid has been explored using mono and bimetallic catalysts based on Au and Pd nanoparticles. The process, utilizing water as a solvent and dioxygen as an oxidant, underscores the economic and environmental benefits of this oxidation pathway. The study revealed a synergistic effect between Au and Pd, enhancing the conversion rate and indicating the method's feasibility for large-scale applications (Zhou et al., 2007).
Safety and Hazards
Dodecaethylene Glycol Monomethyl Ether is harmful if swallowed and causes skin and eye irritation . It is also toxic to aquatic life with long-lasting effects . Safety measures include avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .
Mécanisme D'action
Target of Action
Dodecaethylene Glycol Monomethyl Ether (DGME) is a versatile compound used in various applications, including bioconjugation, drug delivery, PEG hydrogel, crosslinker, and surface functionalization . .
Mode of Action
It is known to be used in the preparation of certain derivatives, such as ribavirin derivatives . This suggests that DGME may interact with its targets through chemical reactions to form new compounds.
Biochemical Pathways
Given its use in the synthesis of ribavirin derivatives , it may be involved in pathways related to the action of ribavirin, an antiviral medication.
Result of Action
It is known to be used in the synthesis of ribavirin derivatives ,
Propriétés
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H52O13/c1-27-4-5-29-8-9-31-12-13-33-16-17-35-20-21-37-24-25-38-23-22-36-19-18-34-15-14-32-11-10-30-7-6-28-3-2-26/h26H,2-25H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQZJIIDLZRWBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H52O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















